tert-butyl (R)-2-(4-aminophenyl)morpholine-4-carboxylate
Overview
Description
Tert-butyl ®-2-(4-aminophenyl)morpholine-4-carboxylate is an organic compound that features a morpholine ring substituted with a tert-butyl ester group and an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-2-(4-aminophenyl)morpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a halogenated benzene derivative reacts with the morpholine ring.
Esterification: The tert-butyl ester group is introduced through esterification, typically using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of tert-butyl ®-2-(4-aminophenyl)morpholine-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tertiary butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl ®-2-(4-aminophenyl)morpholine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl ®-2-(4-aminophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, while the morpholine ring provides structural stability. The tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl ®-2-(4-hydroxyphenyl)morpholine-4-carboxylate: Similar structure but with a hydroxy group instead of an amino group.
Tert-butyl ®-2-(4-methylphenyl)morpholine-4-carboxylate: Similar structure but with a methyl group instead of an amino group.
Uniqueness
Tert-butyl ®-2-(4-aminophenyl)morpholine-4-carboxylate is unique due to the presence of the aminophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The amino group allows for a wider range of chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.
Properties
IUPAC Name |
tert-butyl (2R)-2-(4-aminophenyl)morpholine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-8-9-19-13(10-17)11-4-6-12(16)7-5-11/h4-7,13H,8-10,16H2,1-3H3/t13-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLFTAZSKDUPAA-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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